molecular formula C14H17FN2 B1440172 {[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine CAS No. 1177333-89-9

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

Cat. No. B1440172
M. Wt: 232.3 g/mol
InChI Key: NFLAGPAABMDFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (FDP) is an organic compound with a molecular formula of C11H15FN2. It is a member of the pyrrolidine family and is a key intermediate in the synthesis of pharmaceuticals. FDP is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorine-Containing Compounds Synthesis : Research focused on synthesizing new fluorine-containing pyrrolyl- and indolyl-substituted 1,3-benzothiazin-4-ones, demonstrating the compound's utility in producing high-yield fluorinated organic molecules, which are crucial for developing pharmaceuticals and agrochemicals (Nosova et al., 2019).
  • Fluorescent Probes for CO2 Detection : A study introduced fluorescent probes based on the pyrrole core for real-time monitoring of low carbon dioxide levels, indicating the compound's potential in environmental monitoring and biological applications (Wang et al., 2015).
  • 1,3-Dipolar Cycloaddition Reactions : The synthesis of 2-fluoro-4,5-dihydropyrroles via the reaction of difluorocarbene with N-substituted ketone imines showcases the compound's application in creating novel pyrrole derivatives (Novikov et al., 2005).

Biological Activities

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related structurally to the pyrrole derivatives, were synthesized to evaluate their biological activities, highlighting the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
  • GPR39 Agonists Discovery : Research identified novel GPR39 agonists, demonstrating the compound's relevance in pharmaceutical research, particularly in understanding zinc's role as an allosteric modulator in G protein–coupled receptor activation (Sato et al., 2016).

Material Science Applications

  • Electron Transport Layer in Solar Cells : A novel electron transport layer was developed using conjugated polyelectrolytes for polymer solar cells, indicating the compound's contribution to improving renewable energy technologies' efficiency (Kim et al., 2014).

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-10-7-13(8-16)11(2)17(10)9-12-3-5-14(15)6-4-12/h3-7H,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLAGPAABMDFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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